molecular formula C5H9F2NO2 B12824757 Methyl 3-amino-4,4-difluorobutanoate

Methyl 3-amino-4,4-difluorobutanoate

Cat. No.: B12824757
M. Wt: 153.13 g/mol
InChI Key: DOWMMXPAEHRCIW-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,4-difluorobutanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methyl ester group, and two fluorine atoms attached to the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4,4-difluorobutanoate typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4,4-difluorobutanoic acid.

    Esterification: The carboxylic acid group of 3-amino-4,4-difluorobutanoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. This reaction forms this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-amino-4,4-difluorobutanoate can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohol or amine.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Products may include nitro derivatives or other oxidized forms.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used and may include various substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Methyl 3-amino-4,4-difluorobutanoate is used as an intermediate in the synthesis of more complex organic molecules.

    Fluorinated Compounds: The presence of fluorine atoms makes it valuable in the synthesis of fluorinated compounds with unique properties.

Biology and Medicine:

    Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Biochemical Studies: It is used in biochemical studies to understand the effects of fluorine substitution on biological activity.

Industry:

    Material Science: The compound is investigated for its potential use in the development of new materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4,4-difluorobutanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amino group may participate in hydrogen bonding, while the ester group can undergo hydrolysis under physiological conditions, releasing the active form of the compound.

Comparison with Similar Compounds

    Methyl 3-amino-4,4,4-trifluorobutanoate: Similar structure but with an additional fluorine atom.

    Methyl 3-amino-4,4-dichlorobutanoate: Similar structure but with chlorine atoms instead of fluorine.

    Methyl 3-amino-4,4-difluoropentanoate: Similar structure but with an extended carbon chain.

Uniqueness:

    Fluorine Substitution: The presence of two fluorine atoms provides unique electronic and steric properties, influencing the compound’s reactivity and interactions.

    Versatility: The compound’s structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C5H9F2NO2

Molecular Weight

153.13 g/mol

IUPAC Name

methyl 3-amino-4,4-difluorobutanoate

InChI

InChI=1S/C5H9F2NO2/c1-10-4(9)2-3(8)5(6)7/h3,5H,2,8H2,1H3

InChI Key

DOWMMXPAEHRCIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(F)F)N

Origin of Product

United States

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